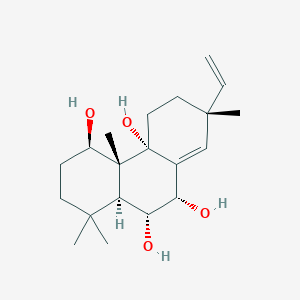

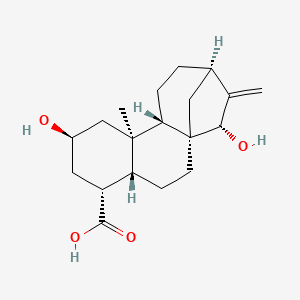

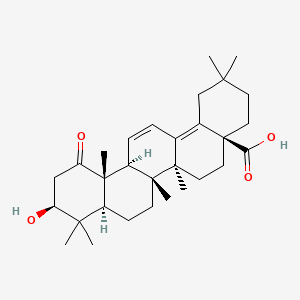

Atractyligenin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atractyligenin is a natural product found in Coffea with data available.

Scientific Research Applications

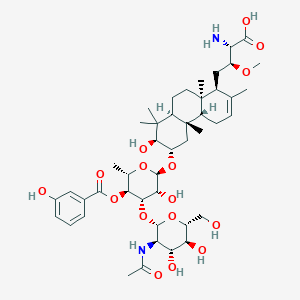

Impact on Mitochondrial Activity

Atractyligenin and its derivatives, when isolated from raw beans of Coffea L., have been shown to significantly inhibit adenine nucleotide translocase (ANT) activity in mitochondria. This inhibition leads to reduced respiration and is particularly notable in the compound 2-O-β-D-glucopyranosyl-carboxythis compound. However, it is important to note that this compound is quantitatively degraded during coffee roasting, implying that its presence is more relevant in products containing raw coffee extracts (Lang et al., 2013).

Cytotoxic Activity Against Cancer Cells

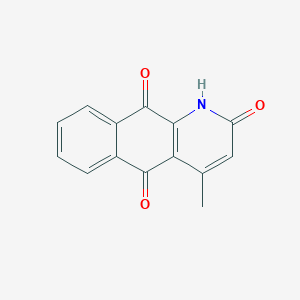

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including ovarian cancer cells. Particularly, derivatives of this compound containing an alpha, beta-unsaturated ketone showed potent cytotoxicity, suggesting their potential as lead compounds for cancer treatment (Rosselli et al., 2007).

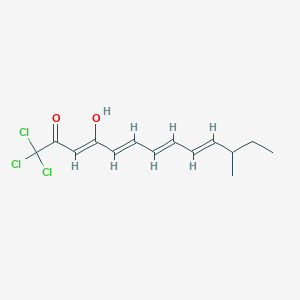

Applications in Photoinduced Functionalization

Research on this compound has also explored its photochemical properties. For example, irradiation of this compound in certain conditions led to the transformation of its C-20 methyl group into other functional groups. This kind of photoinduced functionalization opens up possibilities for synthesizing novel compounds and studying their biological activities (Buscemi et al., 2001; Buscemi et al., 2003).

Antimicrobial and Antiproliferative Effects

This compound derivatives have been evaluated for their antimicrobial and antiproliferative activities. Some compounds showed promising IC50 values against various human cancer cell lines, highlighting the potential of this compound derivatives in the development of new therapeutic agents (Camarda et al., 2002).

Inhibitory Effects on Cutaneous Photoaging

This compound isolated from coffee silverskin has been found to inhibit multiple pathways in the human skin photoaging process. It significantly suppressed the expression of UV-induced matrix metalloproteases by inhibiting intracellular reactive oxygen species production and affected the mitogen-activated protein kinase signaling pathway. This indicates its potential as a treatment or prevention agent for photoaging (Xuan et al., 2019).

properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1 |

InChI Key |

YRHWUYVCCPXYMB-JIMOHSCASA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@H]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)C(=O)O)O |

Canonical SMILES |

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O |

synonyms |

atractyligenin atractyligenine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)

![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)

![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)